![molecular formula C13H11Cl2N3O2 B2648240 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide CAS No. 338395-66-7](/img/structure/B2648240.png)
4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide
Overview
Description
The compound “4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The molecule also contains a carbohydrazide group (-CONHNH2), which is a derivative of carboxylic acids and is often used in organic synthesis . The 2,4-dichlorobenzoyl component suggests the presence of a benzene ring substituted with two chlorine atoms .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrole ring, the carbohydrazide group, and the 2,4-dichlorobenzoyl group. Pyrroles are known to undergo electrophilic substitution reactions . Carbohydrazides can react with carboxylic acids or their derivatives to form hydrazides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as melting point, boiling point, solubility, and stability could be influenced by factors like the presence of the pyrrole ring, the carbohydrazide group, and the 2,4-dichlorobenzoyl group .Scientific Research Applications
Antimycobacterial Agents Derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole, including some with the carbohydrazide moiety, were synthesized and assessed for their activity against Mycobacterium tuberculosis. The results indicated that certain derivatives had activity comparable to or better than established drugs, showcasing the potential of these compounds in treating tuberculosis Biava et al., 2008.
Chemical Properties and Applications
Spectroscopic and Reactivity Analysis Pyrrole-2,5-dicarboxaldehyde bis(oxaloyldihydrazone) was synthesized and characterized. The properties of the compound were evaluated, revealing its suitability for non-linear optical (NLO) applications, indicating potential use in the field of photonics and telecommunications Rawat & Singh, 2015.
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(2,4-dichlorobenzoyl)-1-methylpyrrole-2-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2/c1-18-6-7(4-11(18)13(20)17-16)12(19)9-3-2-8(14)5-10(9)15/h2-6H,16H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRNADNVNJEYCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NN)C(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328397 | |
Record name | 4-(2,4-dichlorobenzoyl)-1-methylpyrrole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301328397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49649018 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide | |
CAS RN |
338395-66-7 | |
Record name | 4-(2,4-dichlorobenzoyl)-1-methylpyrrole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301328397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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